ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Overview
Description
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, also known as ethyl 5-bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylate, is a compound that has been synthesized for various biomedical applications . .
Mode of Action
The compound belongs to a group of heterocyclic compounds known as pyrazolo[3,4-b]pyridines, which have two possible tautomeric forms: the 1H- and 2H-isomers . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Biochemical Pathways
Compounds in the pyrazolo[3,4-b]pyridine family have been associated with various biological activities .
Biochemical Analysis
Biochemical Properties
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are associated with cell proliferation and differentiation, and their continuous activation can lead to cancer . This compound interacts with the TRKA subtype, inhibiting its activity with an IC50 value of 56 nM . Additionally, it shows selectivity for certain cell lines, such as MCF-7 and HUVEC, indicating its potential for targeted cancer therapy .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting TRKA, it disrupts downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell proliferation, differentiation, and survival . This disruption can lead to reduced cell proliferation and increased apoptosis in cancer cells, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the ATP pocket of TRKA, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of the kinase domain, blocking the activation of downstream signaling pathways . The compound’s selectivity for TRKA over other kinases is attributed to its unique binding interactions within the ATP pocket .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good plasma stability, maintaining its inhibitory activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRKA activity and reduces tumor growth without significant toxicity . At higher doses, potential toxic or adverse effects may arise, necessitating careful dosage optimization for therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with cytochrome P450 isoforms. The compound exhibits low inhibitory activity against most cytochrome P450 isoforms, except for CYP2C9 . This interaction suggests that the compound may be metabolized primarily through CYP2C9, affecting its metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Understanding its subcellular distribution is essential for optimizing its activity and function in therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate typically involves the bromination of 1H-pyrazolo[3,4-b]pyridine followed by esterification. One common method starts with commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine, which is then iodized using N-iodosuccinimide (NIS) to obtain an intermediate. This intermediate undergoes further reactions, including protection of the NH group and subsequent esterification to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazolo[3,4-b]pyridine ring.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Ester Hydrolysis: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazolo[3,4-b]pyridine derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Ester Hydrolysis: The major product is 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.
Scientific Research Applications
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of tropomyosin receptor kinase (TRK) inhibitors, which are important for cancer treatment.
Biological Studies: The compound is used to study the biological activities of pyrazolo[3,4-b]pyridine derivatives, including their effects on cell proliferation and differentiation.
Chemical Synthesis: It is utilized as a building block in the synthesis of more complex heterocyclic compounds
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
- Ethyl 5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
- Ethyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Uniqueness
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that are not as readily accessible with other halogen atoms. This makes it a versatile intermediate for the synthesis of various derivatives with potential biological activities .
Properties
IUPAC Name |
ethyl 5-bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)7-6-3-5(10)4-11-8(6)13-12-7/h3-4H,2H2,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHHYFDURGARFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=NC2=NN1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670269 | |
Record name | Ethyl 5-bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131604-85-7 | |
Record name | Ethyl 5-bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.